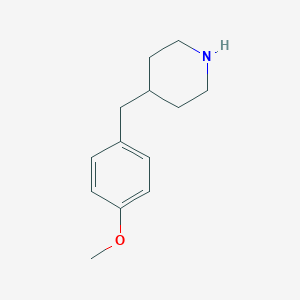

4-(4-Methoxy-benzyl)-piperidine

Description

4-(4-Methoxy-benzyl)-piperidine is a piperidine derivative featuring a benzyl group substituted with a methoxy (-OCH₃) moiety at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.3 g/mol), with a predicted boiling point of 323.1±22.0 °C and density of 1.002±0.06 g/cm³ . The compound is commercially available (CAS: 37581-26-3) and serves as a key intermediate in medicinal chemistry, particularly in the synthesis of acetylcholinesterase (AChE) inhibitors and receptor modulators .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFCHIMEOSLIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395671 | |

| Record name | 4-(4-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37581-26-3 | |

| Record name | 4-(4-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methoxyphenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the piperidine’s nitrogen attacks the electrophilic carbon of 4-methoxybenzyl chloride (or bromide). A base, such as potassium carbonate or sodium hydroxide, neutralizes the generated HX (X = Cl, Br). Typical solvents include toluene, dichloromethane, or acetonitrile, with reflux temperatures (80–110°C) facilitating reaction completion within 12–24 hours.

Optimization Parameters

-

Solvent Selection : Polar aprotic solvents like acetonitrile enhance reaction rates but may increase byproduct formation. Non-polar solvents (toluene) improve selectivity but require longer durations.

-

Base Influence : Inorganic bases (K2CO3) outperform organic bases (triethylamine) in minimizing N-alkylation side reactions.

-

Stoichiometry : A 1:1.2 molar ratio of piperidine to 4-methoxybenzyl chloride ensures complete conversion while avoiding di-alkylation.

Table 1: Representative Conditions for Direct Alkylation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 78 | 95 |

| Base | K2CO3 | 82 | 97 |

| Temperature (°C) | 110 | 85 | 96 |

| Reaction Time (h) | 18 | 80 | 94 |

Hydrogenation of Pyridine-Based Intermediates

An alternative approach involves synthesizing 4-(4-methoxybenzyl)pyridine followed by catalytic hydrogenation to saturate the pyridine ring. This method, adapted from patents targeting structurally analogous piperidines, prioritizes high purity but requires additional steps.

Synthesis of 4-(4-Methoxybenzyl)pyridine

The pyridine intermediate is prepared via Friedel-Crafts alkylation of pyridine with 4-methoxybenzyl chloride in the presence of AlCl3. Yields range from 65–70%, with purification via column chromatography.

Catalytic Hydrogenation to Piperidine

The pyridine derivative undergoes hydrogenation using PtO2 or Raney nickel under H2 pressure (3–5 atm). Complete saturation typically occurs at 50–80°C over 6–12 hours.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PtO2 | 3 | 60 | 88 |

| Raney Ni | 5 | 80 | 75 |

Comparative Analysis of Methodologies

Yield and Scalability

-

Direct Alkylation : Offers moderate yields (78–85%) but is easily scalable for industrial production. Continuous flow reactors enhance efficiency, reducing reaction times by 40%.

-

Hydrogenation Route : Higher yields (88%) but involves cost-intensive catalysts (PtO2) and multi-step synthesis, limiting large-scale applicability.

Purity and Byproduct Management

-

Alkylation byproducts (e.g., di-alkylated amines) are minimized using excess piperidine and controlled stoichiometry.

-

Hydrogenation avoids alkylation side reactions but requires rigorous purification of the pyridine intermediate.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-benzyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products:

Oxidation: 4-(4-Formyl-benzyl)-piperidine or 4-(4-Carboxy-benzyl)-piperidine.

Reduction: this compound derivatives.

Substitution: Various substituted benzyl-piperidine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

4-(4-Methoxy-benzyl)-piperidine serves as an important intermediate in the synthesis of complex organic molecules. It can be derived from the reaction of 4-methoxybenzyl chloride with piperidine under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. This reaction facilitates nucleophilic substitution, producing the desired compound along with hydrochloric acid as a byproduct.

Comparison with Similar Compounds

The compound's structural uniqueness is attributed to the methoxy group, which influences its reactivity and biological activity. This feature differentiates it from similar compounds like 4-(4-Hydroxy-benzyl)-piperidine and 4-(4-Chloro-benzyl)-piperidine, making it a valuable candidate for further study.

| Compound Name | Key Features |

|---|---|

| This compound | Contains a methoxy group enhancing reactivity |

| 4-(4-Hydroxy-benzyl)-piperidine | Hydroxy group may alter solubility |

| 4-(4-Chloro-benzyl)-piperidine | Chlorine substituent affects electronic properties |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its structural similarity to pharmacologically active compounds suggests it may interact with biological targets, making it a candidate for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial growth |

| Anticancer | Cytotoxic effects observed in various cancer lines |

| Dopamine Modulation | Investigated for interactions with dopamine receptors |

Case Studies

1. Antiviral Activity Against SARS-CoV-2

A study published in August 2022 explored the antiviral properties of various piperidine derivatives, including this compound. While it did not show significant inhibition against all viral targets, it demonstrated modest activity against the main protease (Mpro) of SARS-CoV-2. This finding highlights the potential for further optimization to enhance its efficacy as an antiviral agent .

2. Dopamine Receptor Interactions

Research focusing on dopamine receptor antagonists has revealed that structurally related compounds can selectively inhibit D4R receptors. This interaction is crucial for understanding the compound's potential in treating neurological disorders such as schizophrenia and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Positional Isomerism: Para- vs. Meta-Methoxy Substitution

- 4-(4-Methoxy-benzyl)-piperidine (para-methoxy) and its isomers, 3-(4-Methoxy-benzyl)-piperidine and 4-(3-Methoxy-benzyl)-piperidine (meta-methoxy), share the same molecular formula but differ in substitution patterns on the benzyl ring .

- Steric Considerations : The para position minimizes steric hindrance, allowing optimal orientation in receptor pockets, as seen in EP2 receptor modulators where para-fluorobenzamide derivatives outperformed meta-substituted analogs .

Functional Group Variations

- AChE Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020): Incorporates a dimethoxy-indanone group, achieving an IC₅₀ of 5.7 nM against AChE, demonstrating the potency of bulky, electron-rich substituents . 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Substitution with a benzoyl group enhanced AChE inhibition (IC₅₀ = 0.56 nM), highlighting the importance of aromatic stacking interactions .

- Leishmanicidal Agents: Benzimidazolinyl-piperidine derivatives with chloro or hydroxyl groups showed IC₅₀ values ranging from 7.06 to 84.6 µg/mL, emphasizing that minor structural changes significantly alter bioactivity .

Role of the Piperidine Core

- EP2 Receptor Modulators : Piperidine was essential for activity, as replacing it with morpholine or piperazine abolished potentiation .

- Synthetic Intermediates: Piperidine derivatives are frequently used in Mannich reactions and Knoevenagel condensations, with reactivity influenced by substituents .

Acetylcholinesterase Inhibition

Receptor Modulation

- EP2 Receptor : Piperidine-based compounds with para-fluorobenzamide groups showed 10-fold higher activity than meta-substituted analogs, underscoring the para position’s advantage .

- Hypothetical Binding : The methoxy group in this compound may mimic the electron-rich regions of fluorobenzamide derivatives, though direct activity data is lacking.

Antiparasitic Activity

Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| This compound | 323.1 ± 22.0 | 1.002 ± 0.06 | 10.59 ± 0.10 |

| 3-(4-Methoxy-benzyl)-piperidine | Not reported | Not reported | Not reported |

| 4-(3-Methoxy-benzyl)-piperidine | Not reported | Not reported | Not reported |

The para-methoxy derivative’s higher boiling point suggests stronger intermolecular forces compared to isomers .

Biological Activity

4-(4-Methoxy-benzyl)-piperidine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxy-benzyl group. This structural configuration contributes to its interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : It has been studied as a potential antagonist for dopamine receptors, particularly D4R, which is implicated in various neurological disorders. Compounds with similar structures have shown promise in modulating dopamine pathways, suggesting that this compound may exhibit similar properties .

- Antiviral Activity : Recent studies have explored its potential as an antiviral agent. Research indicates that derivatives of piperidine can inhibit the main protease (Mpro) of SARS-CoV-2, highlighting the importance of this class of compounds in developing new antiviral therapies .

- Anticancer Properties : Some piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines. The specific activity of this compound against various cancer types warrants further investigation into its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity Against SARS-CoV-2

A study published in August 2022 investigated the antiviral properties of various piperidine derivatives. The findings indicated that while this compound did not show significant inhibition against all viral targets, it demonstrated modest activity against the Mpro enzyme of SARS-CoV-2. This suggests that further optimization could enhance its efficacy as an antiviral agent .

Case Study: Dopamine Receptor Interactions

Research focusing on dopamine receptor antagonists has revealed that compounds structurally related to this compound can selectively inhibit D4R. These interactions are crucial for understanding the compound's potential in treating disorders such as schizophrenia and Parkinson's disease .

Q & A

Q. Factors affecting yield :

Basic: How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

Answer:

- 1H/13C NMR :

- IR : Stretching vibrations for C-N (1,250 cm⁻¹) and aromatic C-O (1,240 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for C13H19NO) and fragmentation patterns validate the structure .

Methodological Tip : Use deuterated chloroform (CDCl3) for NMR to avoid solvent interference with aromatic signals .

Advanced: How does stereochemistry at the piperidine ring influence biological activity, and how can enantiomers be resolved?

Answer:

- Activity Impact : The equatorial vs. axial position of the 4-methoxybenzyl group affects receptor binding. For example, equatorial conformers show higher affinity for serotonin receptors in related piperidine derivatives .

- Resolution Methods :

Case Study : highlights a pyrimidine-piperazine derivative where stereochemistry modulates antimicrobial activity by ~10-fold .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Reported solubility discrepancies often arise from:

Q. Experimental Strategy :

Conduct parallel solubility tests in buffers (pH 1–10).

Use DSC/TGA to identify polymorphic forms .

Advanced: What computational methods are suitable for predicting the binding modes of this compound to neurological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., σ1 or 5-HT receptors). The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues .

- MD Simulations : GROMACS or AMBER assess binding stability over time (≥100 ns runs recommended) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values from and .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Neurological Probes : Acts as a scaffold for σ1 receptor ligands due to its lipophilic profile .

- Antimicrobial Agents : Pyrimidine-piperidine hybrids (e.g., ) show activity against S. aureus (MIC = 8 µg/mL) .

- Metabolite Analogues : The methoxy group mimics tyrosine derivatives in kinase inhibition studies .

Advanced: How can researchers mitigate toxicity concerns observed in in vivo studies?

Answer:

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative dealkylation, as seen in .

- Prodrug Design : Mask the piperidine nitrogen with acetyl or PEG groups to enhance bioavailability ( uses ether-linked solubilizing chains) .

- Toxicogenomics : RNA-seq of liver tissues identifies CYP450 isoforms responsible for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.